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Compound of Interest

Compound Name: Mcl-1 antagonist 1

Cat. No.: B12422191

A deep dive into the pharmacokinetic properties of AMG-176, AZD5991, S64315 (MIK665), and
PRT1419, offering researchers and drug development professionals a comprehensive guide to
their performance based on available preclinical and clinical data.

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a
critical target in cancer therapy. Its overexpression is implicated in the survival of various
cancer cells and resistance to conventional treatments. Consequently, the development of Mcl-
1 inhibitors is a highly active area of research. This guide provides a comparative analysis of
the pharmacokinetic (PK) profiles of four prominent Mcl-1 inhibitors: AMG-176, AZD5991,
S64315 (MIK665), and PRT14109.

Preclinical Pharmacokinetic Profiles

The preclinical evaluation of pharmacokinetic parameters in various animal models is a crucial
step in drug development, providing initial insights into a compound's absorption, distribution,
metabolism, and excretion (ADME) properties. The following table summarizes the available
preclinical PK data for the selected Mcl-1 inhibitors.
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S64315 .
Parameter AMG-176 AZD5991 PRT1419 Species
(MIK665)
Route of
Administratio Oral Intravenous Intravenous Oral Varied
n
Half-life (t2) - - - 3.68h Rat
- - - 9.22 h Dog
Oral Orally
Bioavailability  bioavailable[1 ~ N/A N/A 53% Rat[2]
(F%) ]
86.3% Dog[?]
Plasma Very high Mouse, Rat,
Protein - - (<0.1% - Monkey,
Binding unbound) Human]3]
Primarily via
CYP3A4
Metabolism - - (50%) and - Human]3]
CYP2C8
(20%)

Data not available is denoted by "-". N/A signifies "not applicable”.

Clinical Pharmacokinetic Insights

Clinical trials provide the most relevant data on how these inhibitors behave in humans. While
comprehensive comparative clinical PK data is still emerging, initial findings from Phase 1
studies offer valuable insights.
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L Route of Key Clinical PK Clinical Trial
Inhibitor L . ) -
Administration Observations Identifier

Orally bioavailable.
Further details from

AMG-176 Oral NCT02675452
the Phase 1 study are

awaited.

Assessed in a Phase
AZD5991 Intravenous o NCT03218683
1 first-in-human study.

Currently in Phase 1 NCT02979366,

S64315 (MIK665) Intravenous o )
clinical trials. NCT02992483
Currently under

PRT1419 Oral evaluation in a Phase NCT04543305

1 clinical trial.

Experimental Protocols

Understanding the methodologies behind the data is crucial for its interpretation. Below are
generalized protocols for key experiments cited in this guide.

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of an Mcl-1 inhibitor in animal models (e.g.,
mice, rats, dogs).

Methodology:

« Animal Models: Healthy, adult male and female animals of the selected species are used.
For tumor-bearing models, cancer cell lines are implanted subcutaneously or orthotopically.

e Drug Administration: The Mcl-1 inhibitor is administered via the intended clinical route (e.g.,
oral gavage for orally available drugs, intravenous bolus or infusion). A range of doses is
typically evaluated.

o Sample Collection: Blood samples are collected at predetermined time points post-dosing
from a suitable blood vessel (e.g., tail vein in mice, jugular vein in dogs). Plasma is
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separated by centrifugation.

o Bioanalysis: The concentration of the drug and its potential metabolites in plasma is
quantified using a validated analytical method, typically liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-
compartmental or compartmental methods to determine key PK parameters such as:

o Cmax: Maximum plasma concentration.

o Tmax: Time to reach Cmax.

o AUC (Area Under the Curve): Total drug exposure over time.

o t¥% (Half-life): Time taken for the plasma concentration to reduce by half.

o CL (Clearance): Volume of plasma cleared of the drug per unit time.

o Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

o F (Bioavailability): For oral drugs, the fraction of the administered dose that reaches
systemic circulation.

Phase 1 First-in-Human Clinical Trials

Objective: To evaluate the safety, tolerability, and pharmacokinetics of an Mcl-1 inhibitor in
patients with relapsed/refractory cancers.

Methodology:
o Study Design: These are typically open-label, dose-escalation studies.

o Patient Population: Patients with advanced cancers who have exhausted standard treatment
options are enrolled.

e Dose Escalation: The inhibitor is administered at a starting dose, which is gradually
increased in subsequent cohorts of patients to determine the maximum tolerated dose
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(MTD).

o Pharmacokinetic Sampling: Blood samples are collected at multiple time points after drug
administration to characterize the plasma concentration-time profile.

o Data Analysis: Pharmacokinetic parameters are calculated as described in the preclinical
protocol to understand the drug's behavior in humans. Safety and preliminary anti-tumor
activity are also assessed.

Visualizing Key Pathways and Processes

To further aid in the understanding of Mcl-1 inhibition and the processes involved in its
evaluation, the following diagrams have been generated.
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Caption: Mcl-1 Signaling Pathway in Apoptosis.
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Caption: Typical Pharmacokinetic Study Workflow.
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In conclusion, the development of Mcl-1 inhibitors represents a promising frontier in oncology.
While AMG-176 and PRT1419 show the advantage of oral bioavailability in preclinical models,
AZD5991 and S64315 are being developed as intravenous agents. The ongoing clinical trials
will be instrumental in elucidating their full pharmacokinetic profiles in humans and establishing
their therapeutic potential. This comparative guide serves as a valuable resource for
researchers to stay abreast of the evolving landscape of Mcl-1 targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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